

4-bromo-1,3-dimethyl-1H-pyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-bromo-1,3-dimethyl-1H-pyrazole**

Cat. No.: **B1282026**

[Get Quote](#)

In-Depth Technical Guide: 4-bromo-1,3-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-1,3-dimethyl-1H-pyrazole**, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its potential applications, and provides relevant safety information.

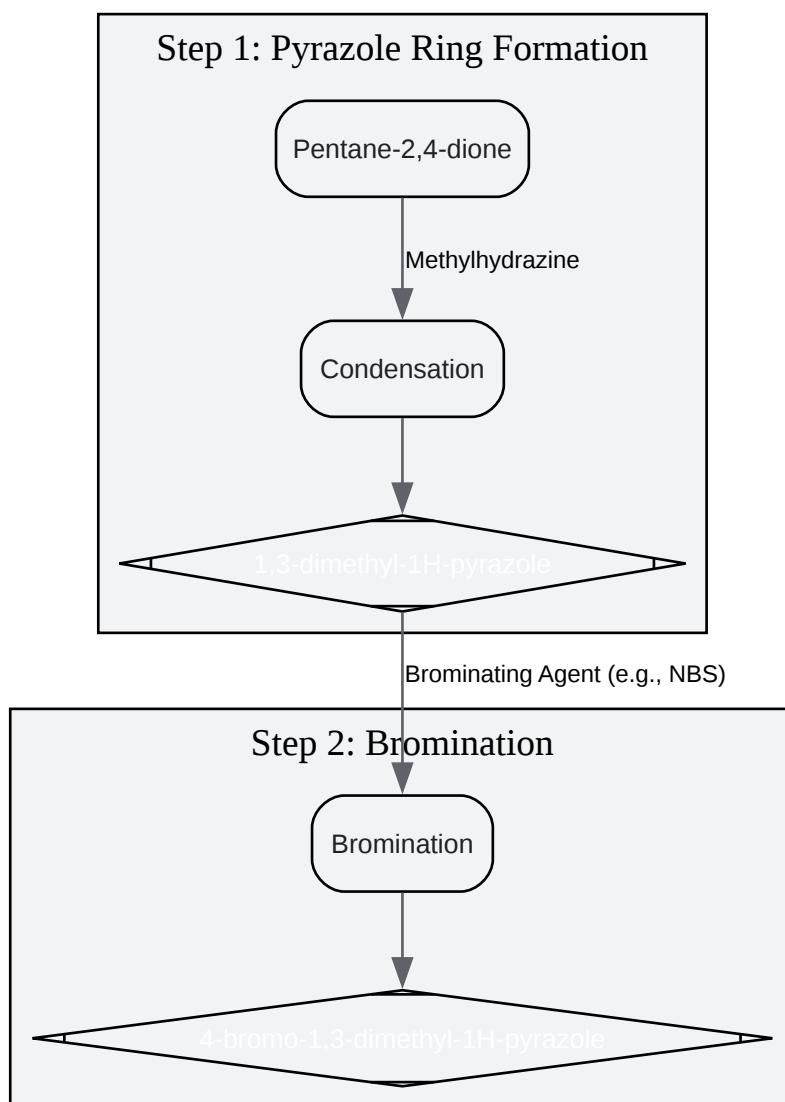
Core Compound Data

The fundamental properties of **4-bromo-1,3-dimethyl-1H-pyrazole** are summarized below, providing a foundational understanding of this chemical entity.

Property	Value	Reference
CAS Number	5775-82-6	[1]
Molecular Formula	C ₅ H ₇ BrN ₂	[1]
Molecular Weight	175.03 g/mol	[1] [2]
Appearance	Liquid	[2]
Density	1.487 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.521	[2]
Boiling Point	100 °C at 30 Torr	[3]
SMILES	Cc1nn(C)cc1Br	[2]
InChI Key	UESOBUPUTZLYSGI-UHFFFAOYSA-N	[1] [2]

Spectroscopic and Characterization Data

Spectroscopic data is critical for the identification and verification of **4-bromo-1,3-dimethyl-1H-pyrazole**. The following provides an overview of available spectral information.


Data Type	Summary of Available Information
¹ H NMR	Spectral data is available and can be accessed through public databases such as PubChem. [1]
¹³ C NMR	Spectral data is available and can be accessed through public databases such as PubChem. [1]
Mass Spectrometry (GC-MS)	Mass spectral data is available, with notable peaks at m/z 174 and 176, characteristic of a monobrominated compound. [1]
Infrared (IR) Spectroscopy	While specific IR data for this isomer is not readily available, related compounds like 4-bromo-3,5-dimethylpyrazole-1-methanol have been characterized by IR spectroscopy. [4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-bromo-1,3-dimethyl-1H-pyrazole** is not extensively documented in publicly available literature, a representative synthesis can be conceptualized based on established methods for pyrazole formation and bromination. A common approach involves the cyclocondensation of a β -dicarbonyl compound with a hydrazine, followed by bromination.

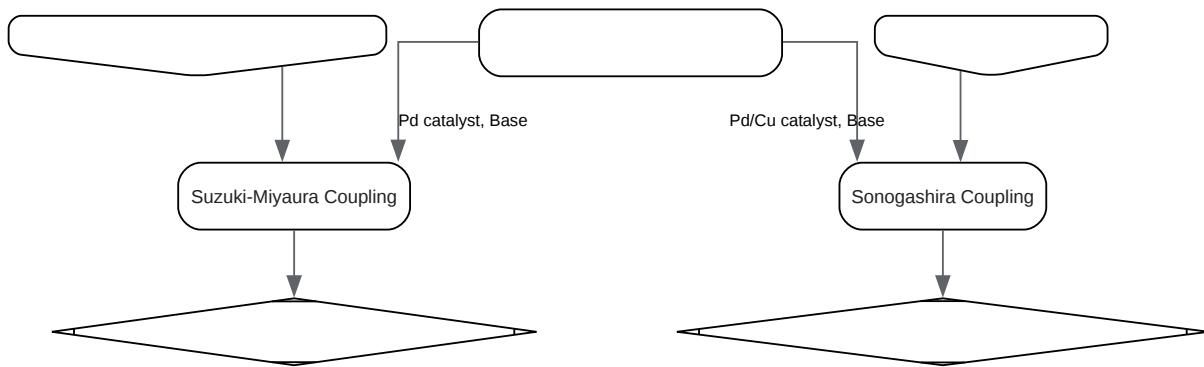
Representative Synthetic Workflow

Below is a diagram illustrating a plausible synthetic route.

[Click to download full resolution via product page](#)

A plausible two-step synthesis of **4-bromo-1,3-dimethyl-1H-pyrazole**.

General Experimental Protocol (Hypothetical)


- Synthesis of 1,3-dimethyl-1H-pyrazole:
 - To a solution of pentane-2,4-dione in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine dropwise at a controlled temperature.
 - The reaction mixture is then typically heated under reflux for several hours to ensure complete cyclization.
 - Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by distillation, to yield 1,3-dimethyl-1H-pyrazole.
- Bromination to **4-bromo-1,3-dimethyl-1H-pyrazole**:
 - The 1,3-dimethyl-1H-pyrazole is dissolved in a chlorinated solvent such as dichloromethane or chloroform.
 - An equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), is added portion-wise to the solution. The reaction is often carried out at room temperature.
 - The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
 - After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
 - The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to give the crude **4-bromo-1,3-dimethyl-1H-pyrazole**.
 - Final purification is typically achieved by column chromatography or distillation under reduced pressure.

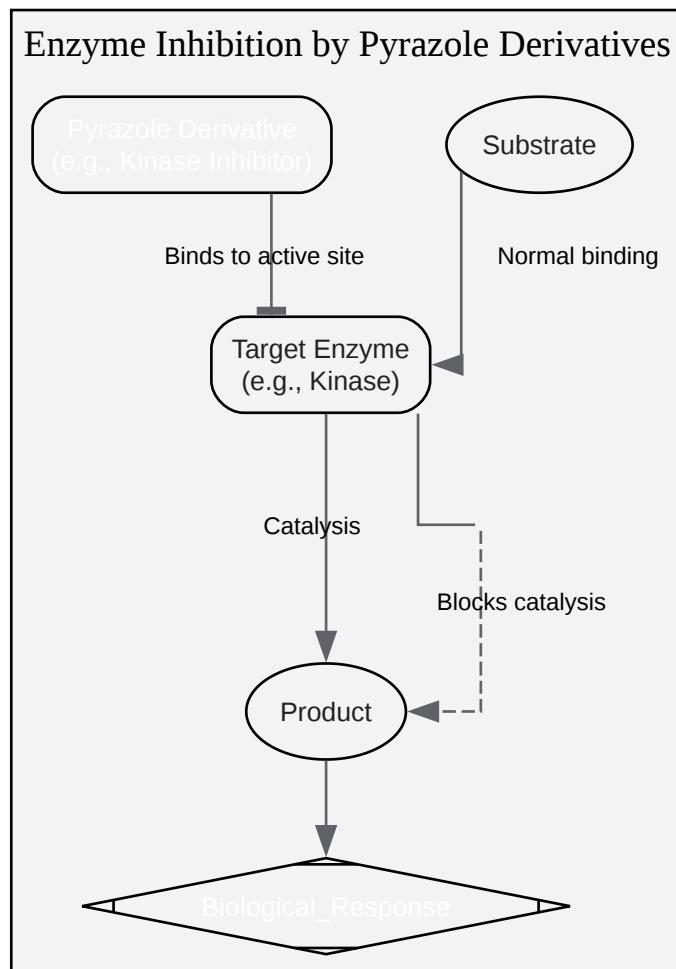
Chemical Reactivity and Applications

The bromine atom at the 4-position of the pyrazole ring makes this compound a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.

Cross-Coupling Reactions

4-bromopyrazoles are known to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the C4 position, enabling the synthesis of a diverse library of substituted pyrazoles for drug discovery and materials science.

[Click to download full resolution via product page](#)


Utility of **4-bromo-1,3-dimethyl-1H-pyrazole** in cross-coupling reactions.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and interaction with signaling pathways for **4-bromo-1,3-dimethyl-1H-pyrazole**. However, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Many of these activities are attributed to their ability to act as enzyme inhibitors. For instance, some pyrazole-containing compounds are known inhibitors of enzymes like cyclooxygenase (COX) and various kinases.

General Role of Pyrazole Derivatives as Enzyme Inhibitors

The diagram below illustrates the general mechanism by which pyrazole-containing molecules can modulate cellular signaling.

[Click to download full resolution via product page](#)

General mechanism of enzyme inhibition by pyrazole-based compounds.

Safety Information

Based on available data, **4-bromo-1,3-dimethyl-1H-pyrazole** is classified with the following hazards:

GHS Classification	Hazard Statements	Precautionary Statements
Skin Irritant (Category 2)	H315: Causes skin irritation	P280, P302+P352
Serious Eye Damage (Category 1)	H318: Causes serious eye damage	P280, P305+P351+P338+P310
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation	H335: May cause respiratory irritation	P261, P304+P340

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This technical guide serves as a foundational resource for professionals working with **4-bromo-1,3-dimethyl-1H-pyrazole**. While specific biological data for this compound is limited, its structural features suggest it is a valuable building block for the synthesis of novel, biologically active molecules. Further research is warranted to fully elucidate its chemical and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ブロモ-1,3-ジメチル-1H-ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 4-Bromo-3,5-dimethylpyrazole-1-methanol [webbook.nist.gov]
- To cite this document: BenchChem. [4-bromo-1,3-dimethyl-1H-pyrazole CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282026#4-bromo-1-3-dimethyl-1h-pyrazole-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com